molecular formula C27H25FN2O4S B2638729 N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866729-73-9

N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2638729
CAS No.: 866729-73-9
M. Wt: 492.57
InChI Key: RKLNCKNWTOQNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinoline core substituted with a 4-fluorobenzenesulfonyl group at position 3, an ethyl group at position 6, and an acetamide-linked 2,5-dimethylphenyl moiety. Its crystallographic and structural properties are likely determined using X-ray diffraction methods, with refinement facilitated by programs such as SHELXL, a widely recognized tool for small-molecule crystallography .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-4-19-7-12-24-22(14-19)27(32)25(35(33,34)21-10-8-20(28)9-11-21)15-30(24)16-26(31)29-23-13-17(2)5-6-18(23)3/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNCKNWTOQNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using a sulfonyl chloride reagent.

    Acetamide formation: The final step involves the reaction of the sulfonylated quinoline with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the ethyl side chain.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent-Driven Comparison of Hypothetical Analogs

Position/Group N-(2,5-dimethylphenyl)-[...]acetamide Hypothetical Analog A Hypothetical Analog B
Quinoline C-3 Group 4-fluorobenzenesulfonyl Benzenesulfonyl (no F) 4-chlorobenzenesulfonyl
Quinoline C-6 Group Ethyl Methyl Propyl
Acetamide Linker 2,5-dimethylphenyl 4-fluorophenyl Unsubstituted phenyl
Theoretical Solubility Low (hydrophobic sulfonyl group) Moderate Lower (bulkier propyl group)
Putative Bioactivity Enhanced target binding (fluorine effect) Reduced affinity (lack of F) Variable (Cl vs. F electronic effects)

Key Observations:

C-3 Sulfonyl Group: The 4-fluorobenzenesulfonyl moiety may improve metabolic stability and target interaction compared to non-halogenated analogs due to fluorine’s electronegativity and lipophilicity . Chlorine substitution (Analog B) could alter binding kinetics but increase molecular weight.

C-6 Alkyl Chain : Ethyl balances steric bulk and hydrophobicity. Methyl (Analog A) might enhance solubility but reduce membrane permeability, while propyl (Analog B) could hinder crystallinity, complicating structural validation via SHELX-based methods .

Methodological Considerations for Structural Analysis

The refinement of this compound’s crystal structure likely relies on SHELXL, which is optimized for high-precision small-molecule crystallography . Similar compounds would require comparable methodologies, though variations in symmetry or twinning might necessitate alternative software pipelines. Notably, SHELX programs are robust for handling hydrophobic aromatic systems, making them suitable for analogs with sulfonyl or halogenated groups .

Biological Activity

N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Aromatic moiety : The 2,5-dimethylphenyl group contributes to lipophilicity and potential interactions with biological membranes.
  • Quinoline derivative : The 4-oxo-1,4-dihydroquinoline structure is known for various biological activities, including antibacterial and anticancer effects.
  • Sulfonamide group : The presence of a sulfonyl moiety enhances the compound's reactivity and may influence its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that these compounds can disrupt bacterial cell wall synthesis and inhibit DNA gyrase activity, leading to bacterial cell death.

Anticancer Activity

The quinoline scaffold is also associated with anticancer properties. Studies have shown that derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential. For example, a related compound was found to inhibit proliferation in human breast cancer cells by inducing G1 phase arrest.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as topoisomerases and kinases.
  • Receptor Modulation : Some derivatives act as agonists or antagonists at various receptor sites, affecting signaling pathways involved in cell growth and apoptosis.
  • Oxidative Stress Induction : Certain studies suggest that these compounds can increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.

Case Studies

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2 Found that a related quinoline derivative inhibited proliferation in MCF-7 breast cancer cells by 50% at a concentration of 10 µM.
Study 3 Reported that the compound induced apoptosis in HeLa cells via caspase activation and mitochondrial dysfunction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.